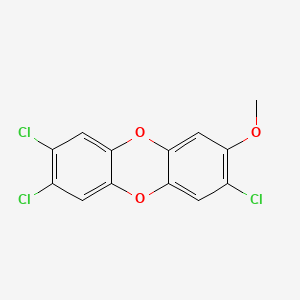
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- is a polycyclic heterocyclic organic compound It is a derivative of dibenzo-1,4-dioxin, where the benzene rings are connected by a 1,4-dioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- typically involves the chlorination and methoxylation of dibenzo-1,4-dioxin. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and methoxylation agents like dimethyl sulfate or methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, oxidative stress, and other cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzo-1,4-dioxin
- 2,3,7,8-Tetrachlorodibenzodioxin
- Polychlorinated dibenzodioxins
Uniqueness
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and specific chlorination pattern differentiate it from other similar compounds, influencing its reactivity and interactions with biological systems.
Propriétés
Numéro CAS |
81381-85-3 |
|---|---|
Formule moléculaire |
C13H7Cl3O3 |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
2,3,7-trichloro-8-methoxydibenzo-p-dioxin |
InChI |
InChI=1S/C13H7Cl3O3/c1-17-9-5-13-12(4-8(9)16)18-10-2-6(14)7(15)3-11(10)19-13/h2-5H,1H3 |
Clé InChI |
RCGFDZSHRKIZCR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)OC3=CC(=C(C=C3O2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



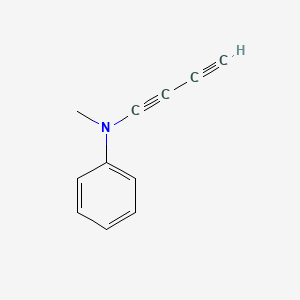

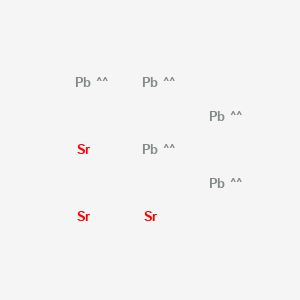
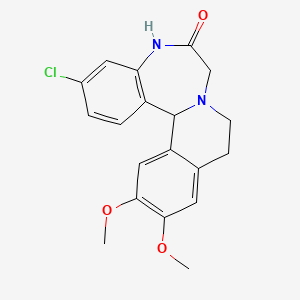
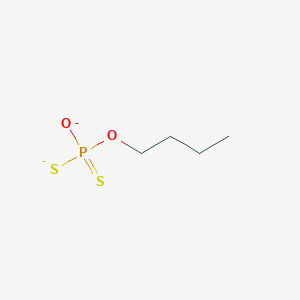


![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
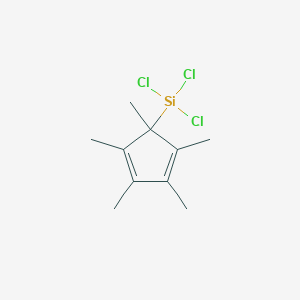
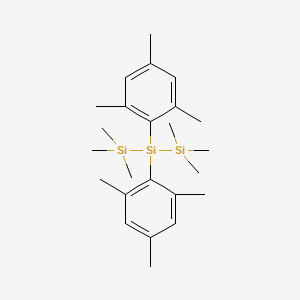

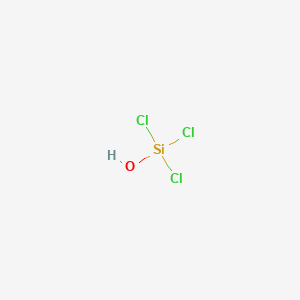
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)
